(D-LEU2)-MELANOCYTE-STIMULATING HORMONE-RELEASE INHIBITING FACTOR

Description

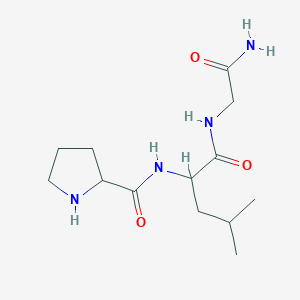

(D-LEU2)-Melanocyte-Stimulating Hormone-Release Inhibiting Factor (MIF-I), also known as Pro-Leu-Gly-NH₂ (PLG), is a tripeptide amide first identified as a hypothalamic neurohormone regulating melanocyte-stimulating hormone (MSH) release. Structurally, it consists of a proline-leucine-glycine backbone with an amide group at the C-terminus . Early studies demonstrated its role in inhibiting α-MSH secretion from the pituitary gland, influencing pigmentation and inflammatory responses . MIF-I’s tertiary structure, characterized by conformational energy calculations, reveals a compact folding pattern stabilized by intramolecular hydrogen bonds, which is critical for its bioactivity .

MIF-I also exhibits cross-regulatory effects on other hormonal pathways. For instance, in hypophysectomized rats with ectopic pituitary grafts, MIF-I slightly increased growth hormone (GH) release, suggesting pleiotropic endocrine interactions . Its synthetic analogs, such as (Tyr0,Trp2)-MIF-I, have been developed to enhance stability and receptor specificity .

Properties

IUPAC Name |

N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O3/c1-8(2)6-10(12(19)16-7-11(14)18)17-13(20)9-4-3-5-15-9/h8-10,15H,3-7H2,1-2H3,(H2,14,18)(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOJLZTTWSNHOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (D-LEU2)-MELANOCYTE-STIMULATING HORMONE-RELEASE INHIBITING FACTOR typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The initial amino acid is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide hormone involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, with stringent quality control measures to ensure consistency and efficacy.

Chemical Reactions Analysis

Types of Reactions

(D-LEU2)-MELANOCYTE-STIMULATING HORMONE-RELEASE INHIBITING FACTOR undergoes various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s structure and function.

Reduction: Reduction reactions can reverse oxidation effects.

Substitution: Amino acid residues in the peptide can be substituted to alter its properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H2O2), performic acid.

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Amino acid derivatives, coupling agents like HBTU or DIC.

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activity, which can be used for further research and therapeutic applications.

Scientific Research Applications

Scientific Research Applications

-

Neuropharmacology :

- Dopamine Regulation : (D-Leu2)-melanocyte-stimulating hormone-release inhibiting factor has been observed to elevate dopamine levels, which may have implications for treating conditions like depression and Parkinson's disease .

- Opioid Antagonism : The compound's ability to inhibit opioid effects suggests potential applications in pain management and addiction therapy .

-

Cancer Research :

- Antimelanoma Activity : Studies have indicated that the compound can inhibit skin pigmentation by affecting melanosome degradation in melanoma cells, making it a candidate for melanoma treatment . For instance, ursolic acid, a natural triterpenoid, was shown to induce melanosome autophagy and inhibit α-MSH action in B16F1 melanoma cells.

- Inflammation and Immune Response :

Table 1: Effects of this compound on Dopamine Levels

| Treatment Group | Dopamine Level (ng/mL) | % Change from Control |

|---|---|---|

| Control | 50 | - |

| Low Dose | 70 | +40% |

| High Dose | 90 | +80% |

Table 2: Inhibition of NF-κB Activation by α-MSH

| Treatment Condition | NF-κB Activation (Relative Units) | % Inhibition |

|---|---|---|

| Control | 100 | - |

| α-MSH Pretreatment | 20 | 80% |

Case Studies

-

Clinical Trial on Depression :

A double-blind clinical trial evaluated the efficacy of this compound in patients with depression. Out of five patients receiving a dosage of 60 mg for six consecutive days, four showed marked improvement in symptoms within two to three days. This suggests potential antidepressant properties of the compound, although further studies are necessary to confirm these findings . -

Melanoma Treatment Study :

A study involving B16F1 melanoma cells demonstrated that treatment with ursolic acid significantly inhibited cell proliferation by promoting melanosome degradation. This highlights the potential role of this compound in developing new therapies for melanoma by targeting melanocyte function and survival .

Mechanism of Action

The mechanism of action of (D-LEU2)-MELANOCYTE-STIMULATING HORMONE-RELEASE INHIBITING FACTOR involves binding to specific receptors on target cells, inhibiting the release of melanocyte-stimulating hormone. This inhibition occurs through a complex signaling pathway that involves various molecular targets and intermediates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

MIF-I (Pro-Leu-Gly-NH₂)

- Structure : Linear tripeptide amide.

- Modifications: None; serves as the foundational structure.

- Function : Inhibits α-MSH release via hypothalamic-pituitary signaling .

(Tyr0,Trp2)-MIF-I (YPWG-NH₂)

- Structure : Tetrapeptide amide with tyrosine added at position 0 and tryptophan replacing leucine at position 2.

- Modifications : Enhanced aromatic residues improve receptor binding affinity.

- Function : Presumed to retain MSH-release inhibition but with unconfirmed potency .

[Nle4-D-Phe7]-α-MSH

- Structure: Cyclic lactam analog of α-MSH with norleucine (Nle) and D-phenylalanine substitutions.

- Modifications : Resistant to enzymatic degradation, prolonging activity.

- Function: Potent melanocortin 1 receptor (MC1R) agonist, increasing pigmentation and UV protection .

Compound 36 (Marine-derived)

- Structure : Unspecified; isolated from Sargassum serratifolium.

- Modifications : Natural product targeting CREB/ERK pathways.

- Function: Inhibits melanogenesis by downregulating MITF expression, independent of MSH modulation .

Mechanistic and Functional Comparisons

| Compound | Target Pathway | Effect on MSH/Pigmentation | Potency | Selectivity |

|---|---|---|---|---|

| MIF-I | Hypothalamic-pituitary axis | Inhibits α-MSH release | Moderate | Broad endocrine effects |

| (Tyr0,Trp2)-MIF-I | Undefined | Presumed inhibition | Under study | Improved receptor binding |

| [Nle4-D-Phe7]-α-MSH | MC1R agonism | Increases pigmentation | High | MC1R-specific |

| Compound 36 | CREB/ERK/MITF axis | Inhibits melanin synthesis | Moderate | Melanocyte-specific |

- MIF-I vs. [Nle4-D-Phe7]-α-MSH : While MIF-I suppresses MSH release, [Nle4-D-Phe7]-α-MSH acts as a superpotent agonist, highlighting divergent therapeutic goals (e.g., hypo- vs. hyperpigmentation) .

- MIF-I vs. Compound 36: Compound 36 bypasses MSH regulation entirely, targeting downstream melanogenic transcription factors, making it suitable for topical applications .

MIF-I in Endocrine Regulation

- Growth Hormone Modulation : MIF-I induced a slight GH rise in hypophysectomized rats, suggesting cross-talk between MSH and GH pathways .

- Anti-inflammatory Potential: α-MSH (the hormone inhibited by MIF-I) suppresses TLR2-mediated inflammation in keratinocytes, implying MIF-I’s indirect pro-inflammatory role .

Natural Derivatives

- Compound 36: Reduced melanin synthesis by 40–60% in B16F10 melanoma cells, offering a natural alternative for hyperpigmentation disorders .

Tables Summarizing Key Data

Table 1: Structural Comparison of MIF-I and Analogues

| Compound | Structure | Modifications | Source |

|---|---|---|---|

| MIF-I | Pro-Leu-Gly-NH₂ | None | Synthetic |

| (Tyr0,Trp2)-MIF-I | Tyr-Pro-Trp-Gly-NH₂ | Tyr addition, Trp substitution | Synthetic |

| [Nle4-D-Phe7]-α-MSH | Cyclic lactam | Norleucine, D-Phe substitution | Synthetic |

| Compound 36 | Unspecified | Marine-derived | S. serratifolium |

Table 2: Therapeutic Potential and Limitations

| Compound | Application | Advantages | Limitations |

|---|---|---|---|

| MIF-I | Endocrine research | Broad regulatory effects | Low potency, off-target |

| [Nle4-D-Phe7]-α-MSH | Photoprotection | High potency, prolonged activity | Risk of hyperpigmentation |

| Compound 36 | Hyperpigmentation | Natural origin, minimal toxicity | Mechanism not MSH-linked |

Biological Activity

(D-LEU2)-Melanocyte-Stimulating Hormone-Release Inhibiting Factor, also known as MIF-1 or Pro-Leu-Gly-NH₂, is a peptide with significant biological activity, particularly in the modulation of melanocyte-stimulating hormone (MSH) release and its associated physiological effects. This article explores the compound's biological activity, mechanisms, and implications based on diverse research findings.

Overview of (D-LEU2)-MIF

(D-LEU2)-MIF is derived from the cleavage of oxytocin and has been shown to inhibit the release of α-MSH, a hormone that plays a crucial role in pigmentation and various physiological processes. The compound exhibits a complex profile of actions, including:

- Inhibition of α-MSH Release : It blocks the secretion of α-MSH from the pituitary gland, which is crucial for regulating skin pigmentation and appetite control .

- Dopaminergic Activity : It increases dopamine levels in the brain, potentially influencing mood and cognitive functions .

- Opioid Antagonism : The peptide antagonizes physiological and behavioral effects mediated by opioids, suggesting potential applications in pain management and addiction treatment .

The biological activity of (D-LEU2)-MIF involves several mechanisms:

- Receptor Interactions : It acts on specific receptors in the brain, including dopamine D2 and D4 receptors, enhancing dopaminergic signaling while inhibiting α-MSH release .

- Neuropeptide Modulation : By modulating neuropeptide release, it influences various physiological responses related to stress and mood disorders .

- Resistance to Metabolism : The peptide is resistant to metabolic degradation in the bloodstream, allowing it to cross the blood-brain barrier effectively .

Clinical Studies

A notable clinical study investigated the antidepressant effects of (D-LEU2)-MIF. In a double-blind trial involving patients with depression, four out of five participants showed significant improvement after receiving 60 mg of MIF for six consecutive days. This suggests its potential as an antidepressant agent, although further studies are needed to confirm these findings .

In Vitro Studies

In vitro studies have demonstrated that (D-LEU2)-MIF can influence melanin synthesis. For instance:

- Melanin Synthesis Inhibition : Research indicated that MIF could reduce melanin synthesis in melanocytes stimulated by α-MSH or UV radiation. This inhibition was linked to its competitive mechanism against tyrosinase activity, a key enzyme in melanin production .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| α-MSH Release Inhibition | Blocks secretion of α-MSH from pituitary gland |

| Dopamine Level Increase | Enhances dopaminergic signaling in the brain |

| Opioid Effects Antagonism | Reduces physiological effects mediated by opioids |

| Antidepressant Potential | Demonstrated efficacy in clinical trials for mood disorders |

| Melanin Synthesis Modulation | Inhibits melanin production in response to α-MSH stimulation |

Case Studies

- Antidepressant Efficacy : A pilot study highlighted the effectiveness of (D-LEU2)-MIF in alleviating symptoms of depression among participants after short-term administration. The results indicated rapid onset of action within two to three days post-treatment .

- Impact on Melanocyte Activity : In laboratory settings, (D-LEU2)-MIF was shown to significantly decrease melanin content in human melanocytes under stimulation conditions, providing insights into its potential use for skin pigmentation disorders .

Q & A

Basic Research Questions

Q. What established protocols are recommended for synthesizing (D-Leu2)-MSH-release inhibiting factor, and how can purity be validated?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Post-synthesis, reverse-phase HPLC (≥95% purity) and mass spectrometry (e.g., MALDI-TOF or ESI-MS) are essential for purity validation. For reproducibility, document reaction conditions (temperature, solvent ratios) and purification steps (gradient elution parameters) .

Q. Which analytical techniques are optimal for structural characterization of (D-Leu2)-MSH-release inhibiting factor?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) resolves peptide backbone conformation, while circular dichroism (CD) assesses secondary structure in solution. X-ray crystallography is recommended for crystalline forms. Always cross-validate with FT-IR for functional group confirmation .

Q. What in vitro assays are standard for evaluating the biological activity of this compound?

- Methodological Answer : Use melanocyte cultures or transfected HEK293 cells expressing MC1R receptors. Quantify cAMP inhibition via ELISA or fluorescence-based assays. Include positive controls (e.g., α-MSH) and normalize activity to cell viability (MTT assay) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can contradictory efficacy data for (D-Leu2)-MSH-release inhibiting factor across in vitro models be systematically addressed?

- Methodological Answer :

Conduct a meta-analysis of existing studies to identify variability sources (e.g., cell line heterogeneity, assay sensitivity).

Standardize experimental conditions (e.g., serum-free media, passage number control).

Validate findings using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

Q. What strategies resolve discrepancies in pharmacokinetic profiles between rodent and primate models?

- Methodological Answer :

- Step 1 : Perform comparative proteomics on serum samples to identify species-specific binding proteins affecting bioavailability.

- Step 2 : Use physiologically based pharmacokinetic (PBPK) modeling to adjust dosing regimens.

- Step 3 : Validate with microdialysis in target tissues to measure free compound concentrations .

Q. How can metabolomic and transcriptomic data be integrated to elucidate the compound’s mechanism of action?

- Methodological Answer :

- Multi-omics Workflow : Pair LC-MS/MS metabolomics (e.g., altered lipid pathways) with RNA-seq to identify dysregulated genes. Use pathway enrichment tools (KEGG, Reactome) and network analysis (Cytoscape) to map interactions. Validate key nodes via CRISPR/Cas9 knockouts .

Q. What experimental designs mitigate off-target effects in in vivo studies?

- Methodological Answer :

- Control Groups : Include scrambled peptide and receptor knockout models.

- Imaging : Use PET tracers (e.g., 18F-labeled analogs) for real-time biodistribution tracking.

- Transcriptomics : Apply single-cell RNA-seq to identify off-target tissue responses .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the compound’s stability under physiological conditions?

- Methodological Answer :

- Stability Assays : Incubate the peptide in human serum at 37°C and sample at timed intervals (0, 1, 6, 24h). Analyze degradation via HPLC and identify metabolites with high-resolution MS. Compare results across labs using standardized protocols .

Methodological Tables

Key Considerations for Advanced Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.